

Technical Guide: Physicochemical Properties of 2-Aminobiphenyl Hydrochloride

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Compound of Interest

Compound Name: 2-Aminobiphenyl hydrochloride

Cat. No.: B1276960

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of **2-Aminobiphenyl hydrochloride**. The document outlines key physical constants, detailed experimental protocols for their determination, and a logical workflow for physicochemical characterization.

Core Properties of 2-Aminobiphenyl and its Hydrochloride Salt

2-Aminobiphenyl is an organic compound that serves as a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. Its hydrochloride salt is often utilized to improve solubility and handling characteristics. A precise understanding of its physical properties, such as melting and boiling points, is fundamental for its application in research and development.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 2-Aminobiphenyl and its hydrochloride salt.

Property	2-Aminobiphenyl Hydrochloride	2-Aminobiphenyl (Free Base)
CAS Number	2185-92-4	90-41-5[1][2][3][4]
Molecular Formula	C ₁₂ H ₁₂ ClN	C ₁₂ H ₁₁ N[2]
Molecular Weight	205.68 g/mol	169.227 g/mol [2]
Melting Point	197.2 °C (387 °F) with possible decomposition[5]	47-51 °C (117-124 °F)[1][2][3]
Boiling Point	Data not available; likely decomposes.	299 °C (570 °F)[1][2][6]
Appearance	Pale yellow crystals or off-white chunky solid.[5]	Colorless solid that darkens with age.[2]
Solubility	Less than 1 mg/mL at 22.2 °C (72 °F).[5]	Insoluble in water.[1][3]

Experimental Protocols

Accurate determination of melting and boiling points is critical for the characterization and quality control of chemical substances. Below are detailed methodologies for these measurements.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow range. The following methods are commonly employed:

1. Capillary Melting Point Method (Thiele Tube or Digital Apparatus)

This is a common and straightforward method for determining the melting point of a solid.

- Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

- Apparatus:
 - Melting point capillary tubes
 - Thermometer or digital temperature probe
 - Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) or a digital melting point apparatus.
 - Bunsen burner or heating mantle (for Thiele tube)
- Procedure:
 - Sample Preparation: A small amount of the dry **2-Aminobiphenyl hydrochloride** is finely ground. The open end of a capillary tube is pressed into the powder, and the tube is tapped to pack the solid into the sealed end to a height of 2-3 mm.
 - Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. The assembly is then inserted into the Thiele tube, with the sample positioned in the center of the oil.
 - Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the oil, ensuring uniform heating. The temperature should be increased at a rate of 1-2 °C per minute as the expected melting point is approached.
 - Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is the end of the melting range.
 - Apparatus Setup (Digital): The capillary tube is inserted into the heating block of the digital apparatus. The starting temperature, ending temperature, and ramp rate are programmed. The sample is observed through a magnifying lens, and the melting range is recorded.

2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides more quantitative data on the melting process.

- Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting of a crystalline solid is an endothermic process, which is observed as a peak in the DSC thermogram.
- Apparatus:
 - Differential Scanning Calorimeter
 - Sample pans (typically aluminum)
 - Crimper for sealing the pans
- Procedure:
 - Sample Preparation: A small, accurately weighed amount of **2-Aminobiphenyl hydrochloride** (typically 1-5 mg) is placed into a sample pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
 - Instrument Setup: The sample and reference pans are placed in the DSC cell. A temperature program is set, which includes an initial isothermal period, a heating ramp (e.g., 10 °C/min), and a final isothermal period. The system is purged with an inert gas, such as nitrogen.
 - Data Acquisition: The instrument heats the sample and reference, and the heat flow to the sample is recorded as a function of temperature.
 - Data Analysis: The resulting thermogram will show a peak corresponding to the melting of the sample. The onset temperature of the peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For salts like **2-Aminobiphenyl hydrochloride**, decomposition often occurs before the boiling point is reached. The boiling point of the free base, 2-Aminobiphenyl, can be determined using the following methods.

1. Distillation Method

This method is suitable when a sufficient amount of the liquid is available.

- Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the liquid is measured.
- Apparatus:
 - Distillation flask
 - Condenser
 - Receiving flask
 - Thermometer
 - Heating mantle
- Procedure:
 - The liquid sample is placed in the distillation flask along with boiling chips.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
 - The liquid is heated, and as it boils, the vapor rises and enters the condenser.
 - The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid at the given atmospheric pressure.

2. Reflux Method

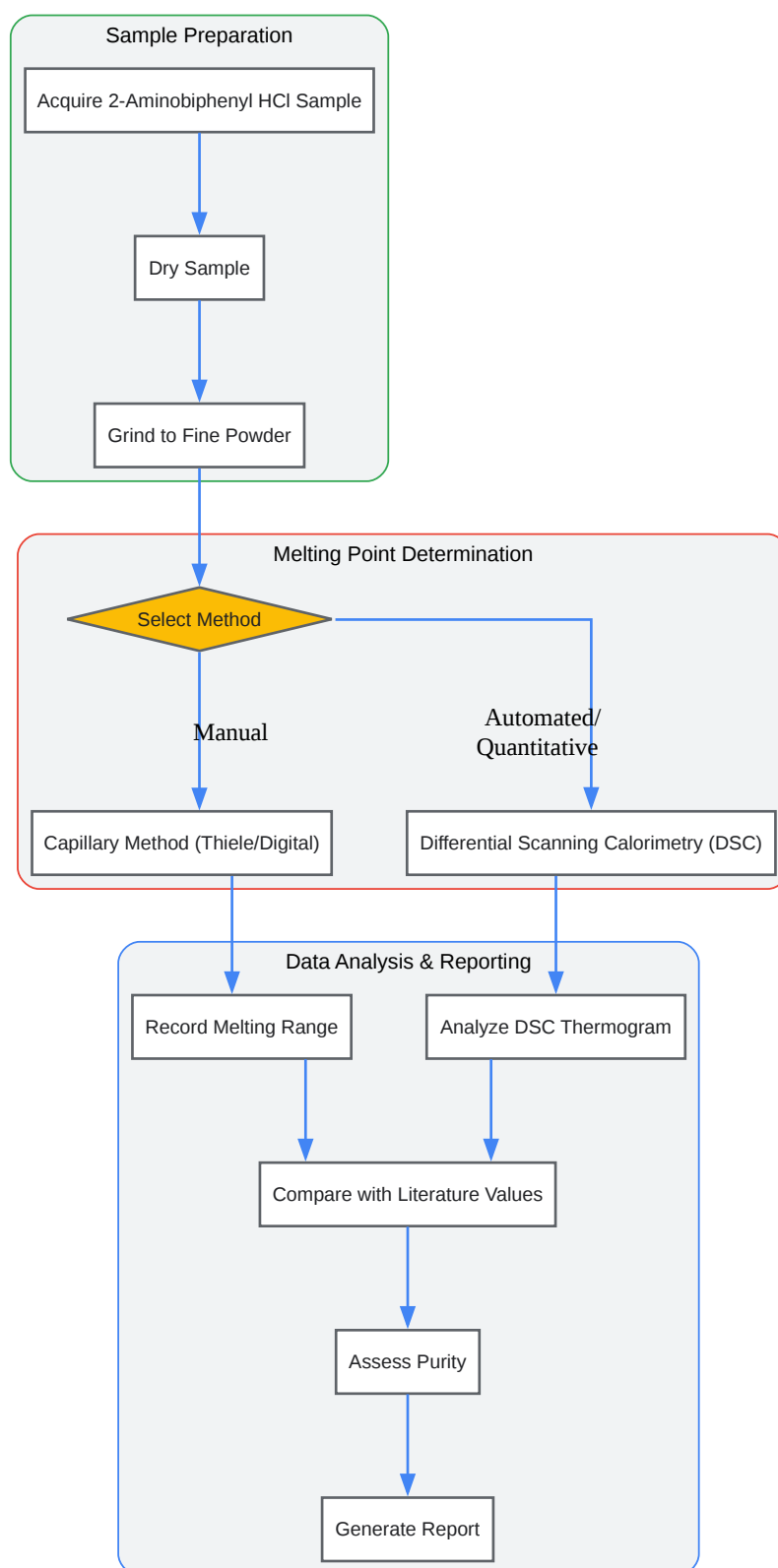
This method is useful for smaller quantities of liquid.

- Principle: The liquid is heated to its boiling point under a condenser, which returns the condensed vapor to the boiling flask. The temperature of the vapor is measured.
- Apparatus:

- Round-bottom flask
- Reflux condenser
- Thermometer
- Heating mantle
- Procedure:
 - The liquid sample and boiling chips are placed in the round-bottom flask.
 - The reflux condenser is attached vertically to the flask.
 - The liquid is heated to a gentle boil.
 - The thermometer is positioned so that the bulb is immersed in the vapor phase above the boiling liquid.
 - The stable temperature reading is the boiling point.

Visualized Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a solid compound like **2-Aminobiphenyl hydrochloride**, focusing on melting point determination.



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Caption: Workflow for Melting Point Determination.

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